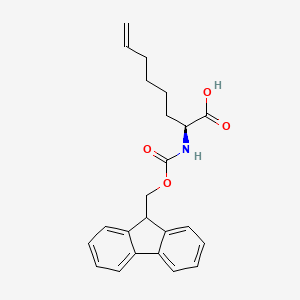

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)oct-7-enoic acid

説明

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)oct-7-enoic acid (CAS: 1251904-51-4) is a fluorenylmethyloxycarbonyl (Fmoc)-protected amino acid derivative used primarily in solid-phase peptide synthesis (SPPS). Its molecular formula is C₂₃H₂₅NO₄, with a molecular weight of 379.45 g/mol . The compound features an oct-7-enoic acid backbone with an S-configuration at the α-carbon, critical for chiral specificity in peptide chains. It is stored under 2–8°C in dry conditions to preserve stability .

特性

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)oct-7-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO4/c1-2-3-4-5-14-21(22(25)26)24-23(27)28-15-20-18-12-8-6-10-16(18)17-11-7-9-13-19(17)20/h2,6-13,20-21H,1,3-5,14-15H2,(H,24,27)(H,25,26)/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAOCBDJIBBTOBI-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Fmoc Protection of (S)-2-Aminooct-7-enoic Acid

The core synthetic route involves introducing the 9-fluorenylmethyloxycarbonyl (Fmoc) group to the α-amino group of (S)-2-aminooct-7-enoic acid. A widely adopted method utilizes Fmoc chloride (1.2 equivalents) in a water:ethanol (3:1) solvent system at 60°C for 1–2 hours. The reaction proceeds via nucleophilic attack of the amino group on the electrophilic carbonyl of Fmoc chloride, yielding the protected amino acid in 85–92% isolated yield after recrystallization from hot ethanol.

Key considerations :

Preparation of (S)-2-Aminooct-7-enoic Acid

The chiral amino acid precursor is synthesized via asymmetric hydrogenation of a β-keto ester intermediate using a Ru-BINAP catalyst , achieving enantiomeric excesses of 95–98%. Subsequent hydrolysis with 2 N NaOH at 50°C furnishes the free amino acid, which is purified by ion-exchange chromatography.

Alternative route : Enzymatic resolution of racemic 2-aminooct-7-enoic acid using acylase I in phosphate buffer (pH 7.0) selectively deprotects the (R)-enantiomer, leaving the desired (S)-isomer intact.

Solid-Phase Peptide Synthesis (SPPS) Approaches

Resin Loading and Fmoc Deprotection

In SPPS, (S)-2-((Fmoc-amino)oct-7-enoic acid is typically anchored to TentaGel S Ram resin (0.25 mmol/g loading) via its C-terminal carboxyl group. Activation with HATU/COMU (0.5 M in DMF) and DIPEA (2.0 M in NMP) under microwave irradiation (75°C, 5 min) achieves >98% coupling efficiency.

Deprotection protocol :

Side-Chain Stability and Coupling Optimization

The vinyl side chain remains inert under standard SPPS conditions. Comparative studies show no oligomerization or cross-metathesis when using Grubbs catalyst-free protocols. Coupling reactions with unprotected serine or threonine residues demonstrate <5% O-acylation byproducts under HATU-activated conditions.

Analytical and Purification Methodologies

Enantiomeric Purity Assessment

Chiral HPLC analysis on a Chiralpak-IA column (250 × 4 mm) with 10% isopropanol/hexane + 0.1% TFA at 1 mL/min resolves (R)- and (S)-enantiomers (retention times: 12.3 min and 14.7 min, respectively). UV detection at 254 nm provides quantification limits of 0.1 μg/mL.

Purification Techniques

Crude product is purified via:

-

Reverse-phase HPLC : C18 column, 0.1% TFA/MeCN gradient (35 mL/min), yielding >99% purity.

-

Recrystallization : Ethanol/water (3:1) at −20°C achieves 92–95% recovery of crystalline product.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Pilot studies demonstrate a 2.5× throughput increase using continuous flow reactors with:

化学反応の分析

Types of Reactions

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)oct-7-enoic acid can undergo various chemical reactions, including:

Oxidation: The double bond in the oct-7-enoic acid moiety can be oxidized to form epoxides or diols.

Reduction: The double bond can also be reduced to form saturated derivatives.

Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Substitution: Bases like piperidine for Fmoc deprotection.

Major Products Formed

Epoxides: and from oxidation.

Saturated derivatives: from reduction.

Deprotected amino acids: from substitution reactions.

科学的研究の応用

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)oct-7-enoic acid has several applications in scientific research:

Chemistry: Used in the synthesis of peptides and proteins.

Biology: Studied for its role in protein-protein interactions.

Industry: Used in the production of synthetic peptides for research and therapeutic purposes.

作用機序

The mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)oct-7-enoic acid involves its incorporation into peptides and proteins. The Fmoc group protects the amino group during synthesis, allowing for selective reactions at other sites. Once the desired peptide is synthesized, the Fmoc group is removed to yield the free amino acid.

類似化合物との比較

Hazard Profile :

- GHS Classification : Acute oral toxicity (Category 4, H302), skin irritation (Category 2, H315), eye irritation (Category 2A, H319), and respiratory irritation (H335) .

Comparison with Structurally Similar Compounds

Stereoisomers: (R)-Enantiomer

- Compound: (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)oct-7-enoic acid (CAS: 1208226-88-3).

- Key Differences : The R-enantiomer differs in stereochemistry at the α-carbon, which can alter its incorporation into peptide sequences and interactions with biological targets.

- Applications: Used in studies requiring non-natural stereochemistry.

- Purity : 97% (vs. unspecified for the S-form) .

Chain Length Variants

- Compound: (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)non-8-enoic acid (CAS: 1058705-57-9).

- Key Differences: Features a non-8-enoic acid backbone (9-carbon chain vs. 8-carbon in the target compound).

- Impact : Longer chains may influence solubility, coupling efficiency in SPPS, and peptide conformational flexibility .

Functional Group Modifications

- Compound: (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-(2-nitrophenylsulfonamido)hexanoic acid (CAS: 359780-63-5).

- Key Differences: Incorporates a 2-nitrophenylsulfonamido group on the hexanoic acid chain.

- Applications: Designed for selective deprotection or click chemistry applications, unlike the simpler oct-7-enoic acid .

Double Bond Position and Reactivity

- Compound: (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)but-3-enoic acid.

- Key Differences: Shorter chain (but-3-enoic acid) with a double bond at position 3.

- Impact : Alters electronic properties and reactivity in Michael addition or cross-coupling reactions .

Comparative Data Table

生物活性

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)oct-7-enoic acid, commonly referred to as Fmoc-OA, is a compound of significant interest in medicinal chemistry and organic synthesis due to its complex structure and potential biological activities. This article delves into its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Fmoc-OA is characterized by the following molecular formula and weight:

- Molecular Formula : C₄₅H₃₆N₂O₄S

- Molecular Weight : 700.843 g/mol

The compound features a fluorenylmethoxycarbonyl (Fmoc) protective group, which plays a crucial role in peptide synthesis by protecting amino groups during the synthesis process. The stereochemistry of the compound is critical for its biological activity, as it influences how the molecule interacts with biological targets.

Biological Activity Overview

The biological activity of Fmoc-OA can be categorized into several key areas:

- Antimicrobial Activity : Compounds containing the fluorenyl group have been reported to exhibit antimicrobial properties. Studies indicate that modifications in substituents can enhance their efficacy against various bacterial and fungal strains .

- Antiproliferative Effects : Research has shown that certain derivatives of fluorenes possess antiproliferative activity, acting as inhibitors of type I topoisomerase. This suggests potential applications in cancer therapy .

- Peptide Synthesis : The Fmoc group is widely utilized in solid-phase peptide synthesis, allowing for the efficient assembly of peptides while maintaining the stability of amino acid side chains .

The mechanisms through which Fmoc-OA exerts its biological effects are multifaceted:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, contributing to its antiproliferative effects.

- Binding Interactions : Interaction studies using techniques such as surface plasmon resonance have demonstrated that Fmoc-OA can bind to various biological targets, which is crucial for understanding its therapeutic potential.

Case Studies and Research Findings

Several studies have explored the biological activity of Fmoc-OA and related compounds:

- Antimicrobial Efficacy : In one study, derivatives of fluorenes were tested against multiple bacterial strains, showing varying degrees of effectiveness based on structural modifications. Electron-withdrawing groups significantly enhanced antimicrobial activity .

- Antitumor Activity : A series of fluorenone derivatives were synthesized and evaluated for their antiproliferative effects against cancer cell lines. The results indicated that linear alkyl side chains improved activity compared to branched or bulky groups .

- Peptide Synthesis Applications : The use of Fmoc-OA in peptide synthesis has been highlighted in numerous publications, emphasizing its role in facilitating the formation of complex peptide structures while protecting sensitive functional groups .

Comparative Analysis with Similar Compounds

To better understand the unique properties of Fmoc-OA, a comparison with similar compounds is useful:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-Acetyl-L-leucine | Simple amino acid derivative | Antimicrobial properties |

| Fluorenylmethoxycarbonyl-L-alanine | Similar protective group | Used in peptide synthesis |

| L-Valine derivatives | Branched-chain amino acids | Neuroprotective effects |

This table illustrates how structural variations influence biological activities across related compounds.

Q & A

Basic Questions

Q. What are the critical safety precautions for handling (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)oct-7-enoic acid in laboratory settings?

- Answer : The compound is classified under GHS for acute oral toxicity (H302), skin irritation (H315), eye irritation (H319), and respiratory irritation (H335). Key precautions include:

- Use eye/face protection (safety goggles, face shields) and gloves inspected for integrity before use .

- Avoid dust formation; handle in a fume hood with adequate ventilation .

- In case of skin contact, wash immediately with soap and water; for eye exposure, rinse for ≥15 minutes .

- Store in sealed containers at 2–8°C under inert gas (e.g., nitrogen) to prevent degradation .

Q. What are the standard protocols for synthesizing this compound?

- Answer : Synthesis typically involves multi-step reactions:

Fmoc Protection : React the parent amino acid with Fmoc-OSu (Fmoc-N-succinimidyl carbonate) in a 1:1 acetone/water mixture with Na₂CO₃ as a base .

Coupling Reactions : Use dichloromethane (DCM) or tetrahydrofuran (THF) as solvents, with coupling agents like DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) .

Purification : Employ column chromatography or recrystallization, followed by characterization via NMR and HPLC to confirm purity (>95%) .

Q. How is the compound characterized to confirm structural integrity?

- Answer : Key analytical methods include:

- ¹H/¹³C NMR : To verify the Fmoc group (δ 7.3–7.8 ppm for aromatic protons) and olefinic protons (δ 5.2–5.8 ppm for the oct-7-enoic chain) .

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., 379.45 g/mol) .

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity .

Advanced Research Questions

Q. How can coupling efficiency be optimized in solid-phase peptide synthesis (SPPS) using this compound?

- Answer : Efficiency depends on:

- Solvent Choice : Use DCM/DMF mixtures to enhance solubility of the Fmoc-amino acid .

- Activation Reagents : Replace DCC with HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) for reduced racemization .

- Automated Synthesizers : Programmed double couplings (2×10 min) at 25°C improve incorporation rates .

- Monitor by Kaiser Test (ninhydrin) for unreacted amines .

Q. What strategies mitigate racemization during peptide chain elongation?

- Answer : Racemization occurs at elevated pH or temperatures. Mitigation approaches:

- Use low-temperature reactions (0–4°C) during activation .

- Add 1-hydroxy-7-azabenzotriazole (HOAt) to suppress base-induced epimerization .

- Employ ultrasound-assisted coupling to reduce reaction time and side reactions .

Q. How can researchers resolve contradictions in reported toxicity data for this compound?

- Answer : While acute toxicity (oral LD₅₀ > 2,000 mg/kg) is documented , chronic data gaps exist. Contradictions arise from:

- Variability in Purity : Commercial batches may contain impurities (e.g., residual THF), requiring in-house LC-MS validation .

- Exposure Route Differences : Inhalation risks (H335) are noted, but ecotoxicity data (e.g., aquatic LC₅₀) are unavailable. Conduct Ames tests for mutagenicity and OECD 207 assays for aquatic toxicity .

Q. What are the applications of this compound in drug discovery beyond peptide synthesis?

- Answer : Advanced uses include:

- Hydrocarbon Stapling : The oct-7-enoic chain enables covalent stapling of α-helices via olefin metathesis, enhancing peptide stability .

- Targeted Delivery : Conjugation with PEG linkers or nanoparticles for site-specific drug delivery .

- Enzyme Inhibition : The Fmoc group modulates interactions with proteases (e.g., HIV-1 protease) in structure-activity studies .

Methodological Considerations

Q. How to design experiments assessing the compound’s stability under varying pH conditions?

- Answer :

Prepare buffered solutions (pH 2–12) and incubate the compound at 37°C.

Monitor degradation via HPLC at intervals (0, 24, 48 hrs).

Identify byproducts (e.g., free amine from Fmoc deprotection) using LC-MS/MS .

Optimize storage conditions (e.g., pH 7.4 buffers with 0.01% NaN₃) .

Q. What computational tools predict the compound’s reactivity in novel synthetic pathways?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。